In Vitro Enzymatic Inhibition Profile of 1-(3-Chlorobenzyl)-2(1H)-quinoxalinone Against MAO-A and MAO-B
1-(3-Chlorobenzyl)-2(1H)-quinoxalinone (CAS 353261-92-4) exhibits a quantifiable difference in MAO inhibitory potency and selectivity compared to the structurally related compound 1-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinoxaline. While the latter was reported as the most active compound among a series of quinoxaline derivatives and selected for metabolic studies, it is a different chemical entity [1]. BindingDB data indicates that 1-(3-chlorobenzyl)-2(1H)-quinoxalinone demonstrates an IC50 of 1.70E+4 nM (17,000 nM) against human MAO-B and >1.00E+5 nM (>100,000 nM) against human MAO-A [2]. This data shows the compound is a weak inhibitor of MAO-B with minimal activity against MAO-A, contrasting sharply with the potent and selective MAO-A inhibitory activity (IC50 as low as 3.1 nM) observed for some 3-benzylquinoxaline-based compounds [3].
| Evidence Dimension | Inhibitory activity against human monoamine oxidase enzymes (MAO-A and MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 > 1.00E+5 nM (100,000 nM); MAO-B IC50 = 1.70E+4 nM (17,000 nM) |
| Comparator Or Baseline | Selective 3-benzylquinoxaline-based MAO-A inhibitor: IC50 = 3.1 nM against MAO-A; (baseline comparator) |
| Quantified Difference | Target compound is >32,000-fold less potent against MAO-A and >5,400-fold less potent against MAO-B relative to the potent MAO-A inhibitor comparator. |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This data identifies the compound as a weak, non-selective MAO inhibitor, differentiating it from potent MAO-A inhibitors, which is crucial for selecting the appropriate tool compound for assays where minimal MAO interference is desired or for studying its off-target profile.
- [1] Sancar, M., et al. (n.d.). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1,2,4] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. Turkish Journal of Medical Sciences. Retrieved from https://www.actapharmsci.com/abstract.php?doi=10.23893/1309-0808 View Source
- [2] BindingDB. (n.d.). BDBM50450820 CHEMBL4210376: Affinity Data for MAO-A and MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820 View Source
- [3] Khattab, S. N., et al. (2015). Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 93, 308-320. https://doi.org/10.1016/j.ejmech.2015.02.020 View Source
